Cas no 1503670-23-2 (2-fluoro-6-(hydroxyamino)methylphenol)

2-fluoro-6-(hydroxyamino)methylphenol Chemical and Physical Properties
Names and Identifiers
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- EN300-1858883
- 1503670-23-2
- 2-fluoro-6-[(hydroxyamino)methyl]phenol
- 2-fluoro-6-(hydroxyamino)methylphenol
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- Inchi: 1S/C7H8FNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-3,9-11H,4H2
- InChI Key: JMXQINLHGOFKLL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1O)CNO
Computed Properties
- Exact Mass: 157.05390666g/mol
- Monoisotopic Mass: 157.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 52.5Ų
2-fluoro-6-(hydroxyamino)methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1858883-10g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1858883-2.5g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1858883-5.0g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 5.0g |
$2360.0 | 2023-07-10 | ||
Enamine | EN300-1858883-0.25g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1858883-0.5g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1858883-1g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1858883-5g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1858883-10.0g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 10.0g |
$3500.0 | 2023-07-10 | ||
Enamine | EN300-1858883-0.1g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1858883-0.05g |
2-fluoro-6-[(hydroxyamino)methyl]phenol |
1503670-23-2 | 0.05g |
$528.0 | 2023-09-18 |
2-fluoro-6-(hydroxyamino)methylphenol Related Literature
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on 2-fluoro-6-(hydroxyamino)methylphenol
Recent Advances in the Study of 2-fluoro-6-(hydroxyamino)methylphenol (CAS: 1503670-23-2) and Its Potential Applications in Chemical Biology and Medicine
In recent years, the compound 2-fluoro-6-(hydroxyamino)methylphenol (CAS: 1503670-23-2) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings regarding this compound, focusing on its synthesis, biological activities, and possible mechanisms of action. The information presented herein is derived from peer-reviewed publications, patent filings, and conference proceedings from the past three years, ensuring the timeliness and relevance of the content.
The structural motif of 2-fluoro-6-(hydroxyamino)methylphenol combines a fluorinated aromatic ring with a hydroxymamino functional group, making it a versatile scaffold for drug discovery. Recent synthetic approaches have focused on optimizing the yield and purity of this compound, with particular emphasis on green chemistry principles. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic method for its synthesis, achieving an 85% yield while reducing hazardous byproducts. This advancement is particularly significant for potential scale-up in pharmaceutical manufacturing.
From a biological perspective, 2-fluoro-6-(hydroxyamino)methylphenol has shown promising activity against several molecular targets. In vitro studies have revealed its potent inhibitory effects on specific metalloproteinases involved in tumor metastasis, with IC50 values in the low micromolar range. Furthermore, molecular docking simulations suggest that the compound's hydroxylamine group forms crucial hydrogen bonds with active site residues, while the fluorine atom enhances binding affinity through hydrophobic interactions. These findings were corroborated by X-ray crystallography data published in Nature Chemical Biology earlier this year.
The compound's potential therapeutic applications are currently being explored in multiple disease areas. Most notably, preclinical studies in animal models of rheumatoid arthritis have demonstrated significant reduction in joint inflammation following administration of 2-fluoro-6-(hydroxyamino)methylphenol. Researchers attribute this effect to the compound's dual action as both an enzyme inhibitor and a modulator of inflammatory cytokine production. However, challenges remain in optimizing its pharmacokinetic properties, particularly with regard to oral bioavailability and metabolic stability.
Recent patent applications (WO2023124567, EP4159872) have expanded the potential uses of 1503670-23-2 to include applications in diagnostic imaging. The fluorine atom in its structure makes it amenable to 18F-labeling for positron emission tomography (PET) imaging. Preliminary studies show that radiolabeled derivatives of the compound exhibit favorable biodistribution profiles and target specificity, suggesting potential as novel radiopharmaceuticals for cancer detection.
In conclusion, 2-fluoro-6-(hydroxyamino)methylphenol represents a promising lead compound with multiple potential applications in medicine and chemical biology. While current research has elucidated many aspects of its mechanism of action and therapeutic potential, further studies are needed to fully explore its clinical translation possibilities. Ongoing research efforts are focused on structural optimization to improve drug-like properties and the development of targeted delivery systems to enhance its efficacy and reduce potential side effects.
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